
Tert-butyl 2-(cyclopropylsulfanyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(cyclopropylsulfanyl)acetate: is an organic compound with the molecular formula C9H16O2S. It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and the hydrogen atom of the methyl group is replaced by a cyclopropylsulfanyl group. This compound is used primarily in research and development within the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(cyclopropylsulfanyl)acetate typically involves the esterification of 2-(cyclopropylsulfanyl)acetic acid with tert-butyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of solid acid catalysts, such as sulfonic acid resins, can also improve the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-(cyclopropylsulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions to oxidize the sulfur atom.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents to reduce the ester group.
Substitution: Alkyl halides and strong bases, such as sodium hydride (NaH), are used in substitution reactions to replace the tert-butyl group.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: 2-(Cyclopropylsulfanyl)ethanol.
Substitution: Various alkyl esters depending on the alkyl halide used.
Scientific Research Applications
Chemistry: Tert-butyl 2-(cyclopropylsulfanyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of cyclopropylsulfanyl groups on the activity and stability of biomolecules. It can also be used in the development of enzyme inhibitors and other bioactive compounds.
Medicine: this compound is investigated for its potential therapeutic applications. It can be used in the synthesis of drug candidates targeting various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(cyclopropylsulfanyl)acetate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the active 2-(cyclopropylsulfanyl)acetic acid, which can then interact with enzymes or receptors. The cyclopropylsulfanyl group can modulate the compound’s binding affinity and specificity, influencing its biological activity.
Comparison with Similar Compounds
Tert-butyl acetate: A simpler ester with a tert-butyl group and an acetate group.
Cyclopropylmethyl acetate: An ester with a cyclopropylmethyl group and an acetate group.
2-(Cyclopropylsulfanyl)acetic acid: The parent acid of tert-butyl 2-(cyclopropylsulfanyl)acetate.
Uniqueness: this compound is unique due to the presence of both the tert-butyl and cyclopropylsulfanyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound in research and development. The cyclopropylsulfanyl group can enhance the compound’s stability and reactivity, while the tert-butyl group can influence its solubility and bioavailability.
Properties
IUPAC Name |
tert-butyl 2-cyclopropylsulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2S/c1-9(2,3)11-8(10)6-12-7-4-5-7/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNQFKHRZUXPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CSC1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
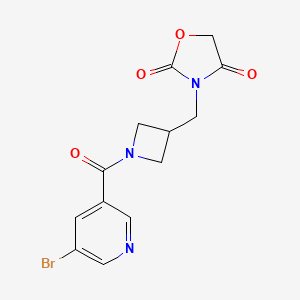
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2857207.png)
![1-[1-(2,6-dimethylbenzoyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2857208.png)
![{[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2857210.png)
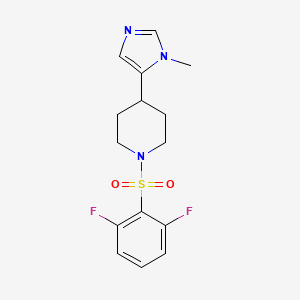

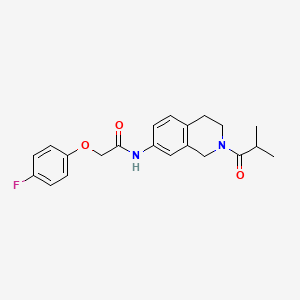

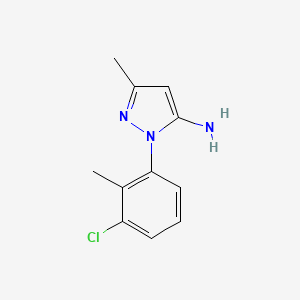
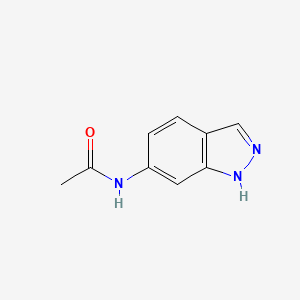
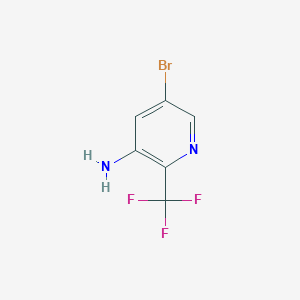
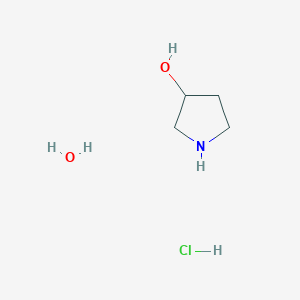
![2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2857228.png)
